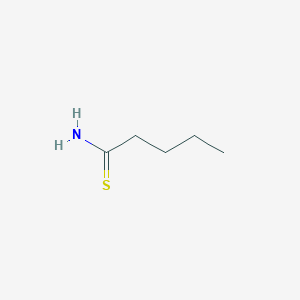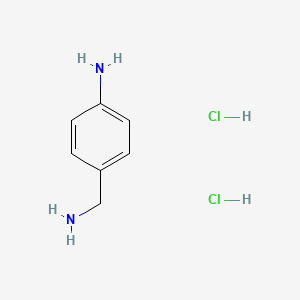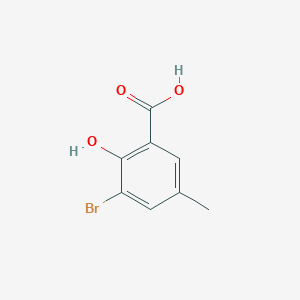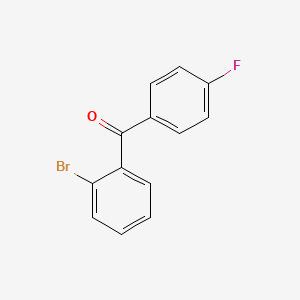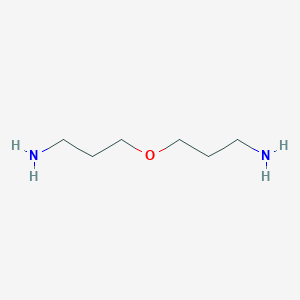
双(3-氨基丙基)醚
描述
“Bis(3-aminopropyl) Ether” is also known as “Ethylene glycol bis(3-aminopropyl) ether”. It has the molecular formula C8H20N2O2 and a molecular weight of 176.2566 .
Synthesis Analysis
The synthesis of “Bis(3-aminopropyl) Ether” involves various methods. One method involves the use of acrylonitrile and diethylene glycol in a two-step reaction . Another method involves melt transurethane polycondensation of isophorone diamine or diethylene glycol bis(3-aminopropyl) ether with bis(hydroxyethyl) hexanediurethane, bis(hydroxyethyl) isophoronediurethane or bis(hydroxyethyl) piperazinediurethane .
Molecular Structure Analysis
The IUPAC Standard InChI for “Bis(3-aminopropyl) Ether” is InChI=1S/C8H20N2O2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-10H2 . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
“Bis(3-aminopropyl) Ether” is used in various chemical reactions. For instance, it is used in the synthesis of chitosan-based hydrogels having potential biomedical applications . It is also used in the synthesis of water-dispersible polyurethanes . Furthermore, it is used to improve CO2 permeance by the CO2-philic group, namely ether oxygen .
Physical And Chemical Properties Analysis
“Bis(3-aminopropyl) Ether” has a density of 1.005 g/mL at 25 °C (lit.), a melting point of -32 °C, a boiling point of 146-148 °C/4 mmHg (lit.), and a flashing point of >230 °F . Its vapor pressure is <0.001 hPa at 20 °C, and it has a refractive index of n20/D 1.464 (lit.) .
科学研究应用
CO2 Separation from Flue Gas
Bis(3-aminopropyl) Ether, also known as Diethylene Glycol Bis(3-aminopropyl) Ether, has been used in the development of an antioxidative composite membrane for CO2 separation from flue gas . The ether oxygen in the compound improves CO2 permeance by acting as a CO2-philic group .
Fabrication of Nanocomposites for CO2 Capture
This compound has also been used in the fabrication of nanocomposites for CO2 capture . This application is particularly relevant in the context of climate change and the need for effective carbon capture technologies.
Synthesis of Aliphatic Thermoplastic Polyurethane-Ureas and Polyureas
Bis(3-aminopropyl) Ether has been used in the synthesis of aliphatic thermoplastic polyurethane-ureas and polyureas . These materials have a wide range of applications, including in the automotive and medical industries.
Bioconjugation Reagents
Bis(3-aminopropyl) Ether can be used as a bioconjugation reagent . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule.
Drug Delivery System (DDS) Research Reagents
This compound can also be used as a research reagent in the development of drug delivery systems . Drug delivery systems are engineered technologies for the targeted delivery and/or controlled release of therapeutic agents.
Cross-linkers
Bis(3-aminopropyl) Ether can be used as a cross-linker . Cross-linkers are used in polymer chemistry to link chains together, which can alter the physical properties of a material.
安全和危害
“Bis(3-aminopropyl) Ether” is considered hazardous. It can cause severe skin burns and eye damage (H314), and it is a flammable liquid (H227) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
3-(3-aminopropoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c7-3-1-5-9-6-2-4-8/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPRVQWGKLEFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511222 | |
| Record name | 3,3'-Oxydi(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-aminopropyl) Ether | |
CAS RN |
2157-24-6 | |
| Record name | 3,3'-Oxydi(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-aminopropyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

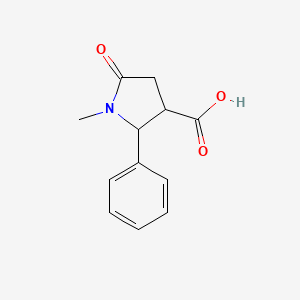
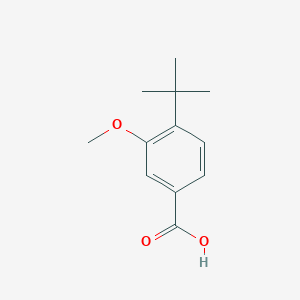
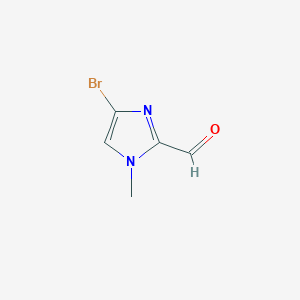
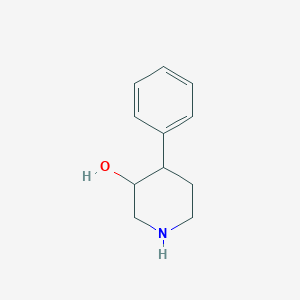

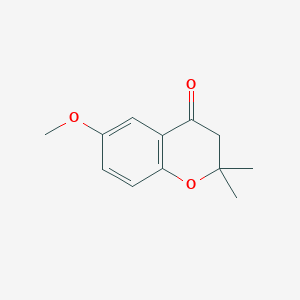
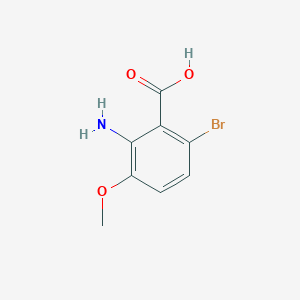
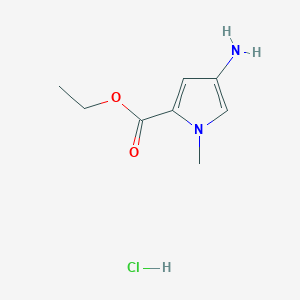
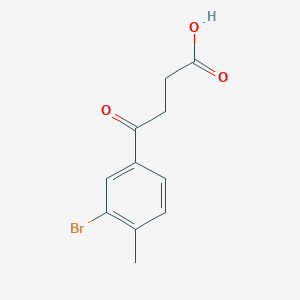
![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)
